N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
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Description
N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FBTAH and has shown promising results in various studies conducted so far.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis and microbial studies of new pyridine derivatives, including those related to the target compound, have demonstrated their potential as antibacterial and antifungal agents. These compounds have been synthesized through various chemical reactions and evaluated for their antimicrobial efficacy, showing promise in addressing resistance issues and exploring new therapeutic avenues (Patel & Agravat, 2007).
Anticancer Activities
Research into novel fluoro substituted benzo[b]pyran compounds has revealed their anti-lung cancer activity, indicating the potential of fluoro substituted derivatives for therapeutic applications in oncology. These compounds exhibit anticancer activity at low concentrations against various human cancer cell lines, including lung, breast, and CNS cancers, compared to reference drugs (Hammam et al., 2005).
Antibacterial and Anticonvulsant Agents
A study focused on the synthesis of novel benzothiazole derivatives has highlighted their potential as anticonvulsant agents. These derivatives have been synthesized and evaluated for their efficacy in models of epilepsy, showing promising results that could lead to new treatments for seizure disorders (Liu et al., 2016).
Antimicrobial and Antioxidant Properties
Another line of research has synthesized new N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, evaluating them for their anticholinesterase, antimicrobial, and antioxidant activities. These studies aim to develop multifunctional agents for the treatment of neurodegenerative diseases, with certain compounds showing promise due to their structure-dependent inhibitory activity and radical scavenging properties (Makhaeva et al., 2017).
properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S2/c19-14-4-3-5-15-16(14)20-18(27-15)22-21-17(24)12-6-8-13(9-7-12)28(25,26)23-10-1-2-11-23/h3-9H,1-2,10-11H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZPESQXMRVJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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